molecular formula C18H22N4O B3012443 2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide CAS No. 1258703-04-6

2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B3012443
CAS No.: 1258703-04-6
M. Wt: 310.401
InChI Key: UIZGNRJNSXSSIO-UHFFFAOYSA-N
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Description

2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide is a complex organic compound with the molecular formula C18H22N4O. This compound is part of the cyanoacetamide family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of both cyano and amide functional groups makes it a versatile intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide typically involves the reaction of benzylamine with cyanomethyl acetate, followed by the introduction of a cyclohexyl group. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Step 1: Benzylamine reacts with cyanomethyl acetate in the presence of a base (e.g., sodium hydroxide) to form an intermediate.

    Step 2: The intermediate is then reacted with cyclohexylamine under reflux conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyano and amide groups allow it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2-nitrophenyl)acetamide
  • 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide
  • N-cyanoacetyl derivatives of aryl or heteryl amines

Uniqueness

2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c19-11-12-22(13-16-7-3-1-4-8-16)14-17(23)21-18(15-20)9-5-2-6-10-18/h1,3-4,7-8H,2,5-6,9-10,12-14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZGNRJNSXSSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN(CC#N)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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